
Ethyl 2-amino-4-methylbenzoate
Overview
Description
Ethyl 2-amino-4-methylbenzoate is an organic compound with the molecular formula C10H13NO2. It is also known as N-methylanthranilic acid ethyl ester. This compound is characterized by its aromatic benzene ring substituted with an amino group and an ethyl ester group. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Mechanism of Action
Target of Action
Ethyl 2-amino-4-methylbenzoate, also known as Ethyl p-aminobenzoate , is a derivative of benzoate compounds. These compounds are known to act as local anesthetics . The primary target of these compounds is the sodium ion (Na+) channel on the nerve membrane . By acting on these channels, they can reversibly block the conduction of nerve impulses, resulting in a loss of local sensation without affecting consciousness .
Mode of Action
The compound interacts with its target, the sodium ion channels, by binding to specific parts of the channel . This binding affects the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . This results in a temporary loss of sensation in the local area where the compound is applied .
Biochemical Pathways
It is known that the compound primarily affects theneuronal signaling pathway by blocking sodium ion channels . This blockage prevents the propagation of nerve impulses, leading to a loss of sensation in the local area. The downstream effects of this action include a temporary loss of sensation, making it useful for local surgery and treatment .
Result of Action
The primary result of the action of this compound is a temporary loss of sensation in the local area where it is applied . This is due to its ability to block the conduction of nerve impulses by acting on sodium ion channels . This makes it useful for procedures requiring local anesthesia, such as minor surgical operations, dental procedures, and other treatments .
Biochemical Analysis
Biochemical Properties
It is known that benzoic acid derivatives can interact with various enzymes and proteins The nature of these interactions is largely dependent on the specific structure of the derivative and the biochemical context in which it is present
Cellular Effects
Benzoic acid derivatives can influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-amino-4-methylbenzoate can be synthesized through several methods. One common method involves the esterification of 2-amino-4-methylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The process may include steps such as purification through distillation or recrystallization to obtain a high-purity product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The amino group in this compound can participate in nucleophilic substitution reactions. For example, it can react with acyl chlorides to form amides or with alkyl halides to form substituted amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Acyl chlorides, alkyl halides, solvents like dichloromethane or ethanol.
Major Products:
Oxidation: Quinones, oxidized derivatives.
Reduction: Amines, alcohols.
Substitution: Amides, substituted amines.
Scientific Research Applications
Ethyl 2-amino-4-methylbenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of analgesic and anti-inflammatory agents.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- Ethyl 4-aminobenzoate
- Ethyl 3-amino-4-methylbenzoate
- Methyl 2-amino-4-methylbenzoate
Properties
IUPAC Name |
ethyl 2-amino-4-methylbenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-3-13-10(12)8-5-4-7(2)6-9(8)11/h4-6H,3,11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJYLYHQBGQKVHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20561941 | |
Record name | Ethyl 2-amino-4-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20561941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64818-80-0 | |
Record name | Ethyl 2-amino-4-methylbenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64818-80-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-amino-4-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20561941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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